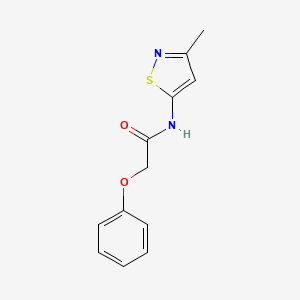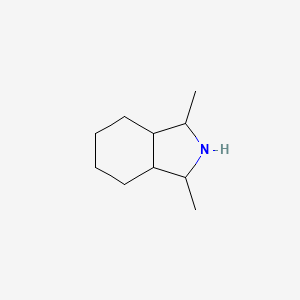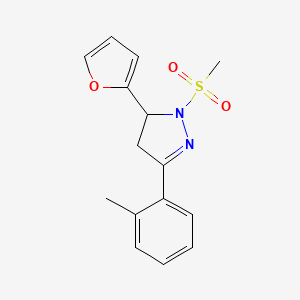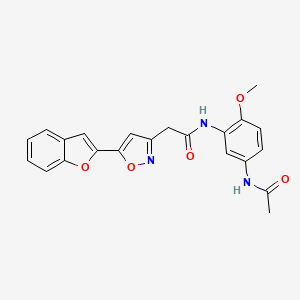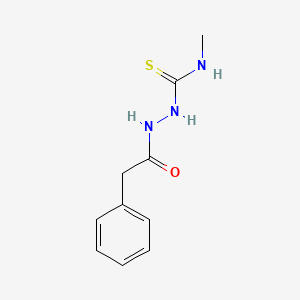
N-methyl-2-(phenylacetyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(phenylacetyl)hydrazinecarbothioamide, also known as MPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPH is a hydrazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Applications De Recherche Scientifique
Coordination Compounds in Cancer Research
Coordination compounds of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide derivatives with copper and nickel have been studied. They act as bridging ligands in these compounds and have shown potential in inhibiting the growth of human leukemia HL-60 cancer cells at specific concentrations (Pakhontsu et al., 2014).
Antimicrobial, Antimalarial, and Anti-tuberculosis Applications
Thiazole fused thiosemicarbazones, including derivatives of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide, have been synthesized and evaluated for antimicrobial, antimalarial, and anti-tuberculosis activities. These compounds showed significant potency against specific bacterial strains, with in-silico studies corroborating these findings (Prajapati et al., 2019).
Crystal Structure and Molecular Analysis
The crystal structure of a specific N-methyl-2-(phenylacetyl)hydrazinecarbothioamide compound was studied, revealing its monoclinic system with P21/c space group. This research provides insights into the molecular interactions and charge transfer within these compounds (Sivajeyanthi et al., 2017).
DNA and Protein Interaction Studies
N-methyl-2-(phenylacetyl)hydrazinecarbothioamide derivatives have been studied for their interaction with DNA and proteins. These interactions are significant in understanding the potential therapeutic applications of these compounds in cancer treatment, particularly in lung cancer cell lines (Muralisankar et al., 2016).
Applications in Corrosion Inhibition
Some derivatives of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide have been studied as corrosion inhibitors. Their effectiveness in protecting materials against corrosion in specific environments is of industrial significance (Ebenso et al., 2010).
Antineoplastic Activity
Research on N,N'-bis(arylsulfonyl)hydrazines, which are related to N-methyl-2-(phenylacetyl)hydrazinecarbothioamide, indicates potential antineoplastic activity. These compounds have shown effectiveness against certain types of leukemia and other tumors (Shyam et al., 1985).
Propriétés
IUPAC Name |
1-methyl-3-[(2-phenylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-11-10(15)13-12-9(14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)(H2,11,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYCIYHGEPJZCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(phenylacetyl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2367199.png)
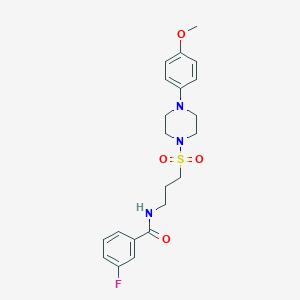
![1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2367201.png)
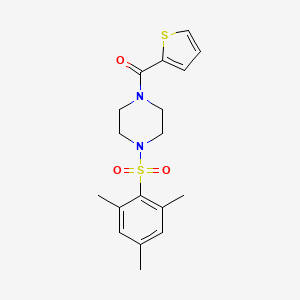
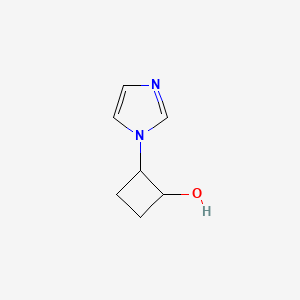
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2367207.png)
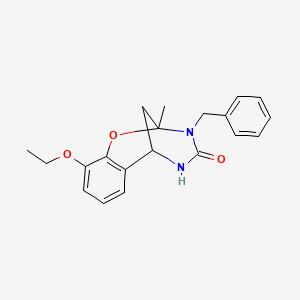
![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2367209.png)
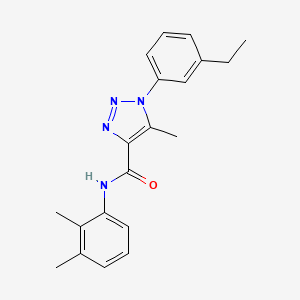
![Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2367211.png)
